molecular formula C18H18N2O5S3 B2884556 methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2097908-64-8

methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2884556
CAS RN: 2097908-64-8
M. Wt: 438.53
InChI Key: YSRGPFMWOHGDLR-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(thiophen-2-yl)acetate” is a chemical compound with the molecular formula C7H8O3S . It is an ester and contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” includes a thiophene ring, a hydroxy group, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” are not detailed in the available resources . These properties could include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Derivatives

Research into compounds structurally related to methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate focuses on their synthesis and potential biological activities. For instance, studies have been conducted on the synthesis of carbamate derivatives of coumarin and chromene through condensation reactions involving methyl (3-hydroxyphenyl)carbamate with ethyl acetoacetate and ethyl benzoylacetate. This research outlines methods for generating compounds that could possess a variety of biological activities due to their structural components (Velikorodov & Imasheva, 2008).

Biological and Nonbiological Modifications

Studies on methylcarbamate insecticides, which share a functional group with the compound , demonstrate the processes of hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to the formation of various metabolites. These insights are crucial for understanding the environmental fate and biological transformations of carbamate-based compounds (Knaak, 1971).

Antimicrobial and Anti-inflammatory Properties

The synthesis of novel structures derived from carbamate scaffolds, particularly focusing on their antimicrobial activities, has been explored. For example, the investigation into novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds revealed significant antimicrobial activity, suggesting the potential of these compounds in medical applications (Hussein, 2018). Additionally, the anti-inflammatory evaluation of 1,2,4 triazole derivatives showcases the diverse therapeutic potentials of compounds related to methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate (Virmani & Hussain, 2014).

Mechanism of Action

The mechanism of action of “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” is not detailed in the available resources . The mechanism of action would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system .

Safety and Hazards

The safety and hazards associated with “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” are not detailed in the available resources . Safety data would typically include information on toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” are not detailed in the available resources . Future research could involve studying the compound’s reactivity, potential uses, and effects on biological systems .

properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S3/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-26-11-13)16-3-2-9-27-16/h2-11,19,22H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGPFMWOHGDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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